Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate
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Overview
Description
Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate is an organic compound with the molecular formula C16H25NO2 It is a derivative of propanoic acid and features a tert-butyl ester group, a phenyl ring, and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate typically involves the esterification of 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Scientific Research Applications
Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
4-(Boc-amino)benzylamine: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness
Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate is unique due to its specific structural features, such as the combination of a tert-butyl ester group and an aminomethyl-substituted phenyl ring. These characteristics make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)19-14(18)16(4,5)10-12-6-8-13(11-17)9-7-12/h6-9H,10-11,17H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQFLQYYDTKTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CC1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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